1,3-Dibromo-2,5-dichlorobenzene

Übersicht

Beschreibung

“1,3-Dibromo-2,5-dichlorobenzene” is a chemical compound with the molecular formula C6H2Br2Cl2 . It has a molecular weight of 304.8 and is typically stored in a dry environment at temperatures between 2-8°C . The compound is solid in its physical form .

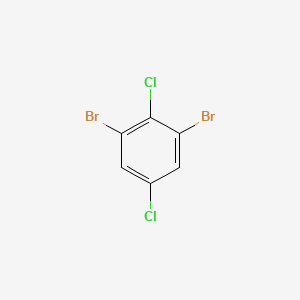

Molecular Structure Analysis

The molecular structure of 1,3-Dibromo-2,5-dichlorobenzene consists of a benzene ring with bromine atoms at the 1 and 3 positions and chlorine atoms at the 2 and 5 positions . It has no freely rotating bonds, no hydrogen bond acceptors or donors, and violates no Rule of 5 parameters .

Chemical Reactions Analysis

While specific chemical reactions involving 1,3-Dibromo-2,5-dichlorobenzene are not detailed in the retrieved documents, similar compounds like 1-Bromo-3,5-dichlorobenzene have been noted to react with iPrMgCl.LiCl in THF and then DMF at 0°C, followed by the reaction with molecular iodine and aqueous NH3 to yield the corresponding aromatic nitrile .

Physical And Chemical Properties Analysis

1,3-Dibromo-2,5-dichlorobenzene has a density of 2.1±0.1 g/cm3, a boiling point of 292.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 51.1±3.0 kJ/mol, and it has a flash point of 141.8±16.0 °C . The compound has an index of refraction of 1.624 and a molar refractivity of 51.4±0.3 cm3 . Its polarizability is 20.4±0.5 10-24 cm3, and it has a surface tension of 46.3±3.0 dyne/cm . The molar volume of the compound is 145.7±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1,3-Dibromo-2,5-dichlorobenzene is a valuable reagent in organic synthesis. It serves as a precursor for synthesizing various biaryls through cross-coupling reactions . Its halogenated structure makes it a suitable electrophile for palladium-catalyzed coupling reactions, such as the Suzuki reaction, which is pivotal in creating complex organic molecules for pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, 1,3-Dibromo-2,5-dichlorobenzene is used as an intermediate in the synthesis of more complex molecules. It can be transformed into various derivatives that serve as key intermediates in the development of new drugs . Its role in the construction of molecular frameworks is crucial for the discovery of novel therapeutic agents.

Material Science

The compound finds applications in material science, particularly in the development of novel polymers and polyurethanes. Its incorporation into polymer chains can enhance the material’s flame retardant properties and chemical resistance . This makes it a significant component in creating advanced materials with specific desired properties.

Analytical Chemistry

In analytical chemistry, 1,3-Dibromo-2,5-dichlorobenzene is used as a standard or reference compound in various chromatographic and spectroscopic methods. It helps in the calibration of instruments and the validation of analytical techniques, ensuring accurate and reliable results in chemical analysis .

Environmental Applications

This compound is also explored for its potential environmental applications. It may be used in the study of pollutant degradation processes or as a tracer in environmental fate studies. Understanding its behavior in the environment can lead to better management and remediation strategies for halogenated contaminants .

Biochemistry

In biochemistry, 1,3-Dibromo-2,5-dichlorobenzene can be utilized in the study of enzyme-catalyzed halogenation reactions. These reactions are important for the biosynthesis of many natural products, and the compound can act as a substrate to understand these biochemical pathways .

Safety and Hazards

1,3-Dibromo-2,5-dichlorobenzene is considered hazardous . It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Wirkmechanismus

Target of Action

1,3-Dibromo-2,5-dichlorobenzene is a halogenated aromatic compound . The primary targets of such compounds are often proteins or enzymes in biological systems.

Mode of Action

Halogenated aromatic compounds generally interact with their targets through electrophilic aromatic substitution . In this process, the electrophile (the halogenated compound) forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Result of Action

Exposure to similar halogenated aromatic compounds can cause various effects, including skin and eye irritation, respiratory problems, and even serious health effects such as liver and kidney damage .

Eigenschaften

IUPAC Name |

1,3-dibromo-2,5-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2Cl2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKSDHKJUSSWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20554676 | |

| Record name | 1,3-Dibromo-2,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dibromo-2,5-dichlorobenzene | |

CAS RN |

81067-41-6 | |

| Record name | 1,3-Dibromo-2,5-dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81067-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibromo-2,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

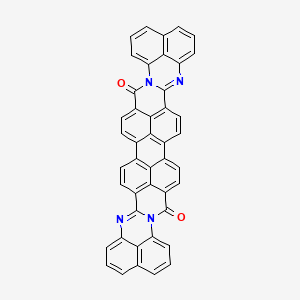

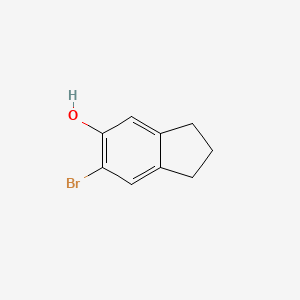

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B1602079.png)

![(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B1602084.png)

![3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde](/img/structure/B1602090.png)